Acremine F

Description

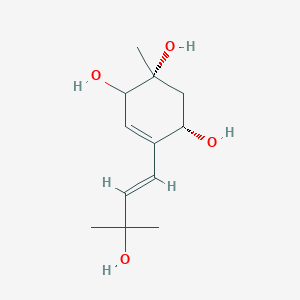

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O4 |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(2R,4S)-5-[(E)-3-hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol |

InChI |

InChI=1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10?,12+/m0/s1 |

InChI Key |

KLZSJMCXTDLPSF-PMNWLSNQSA-N |

Isomeric SMILES |

C[C@]1(C[C@@H](C(=CC1O)/C=C/C(C)(C)O)O)O |

Canonical SMILES |

CC1(CC(C(=CC1O)C=CC(C)(C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Acremine F: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine F is a meroterpenoid natural product first isolated from an endophytic strain of Acremonium sp. found in grapevine leaves infected with Plasmopara viticola.[1][2] As a member of the acremine family of secondary metabolites, it possesses a unique chemical architecture that has garnered interest in the scientific community. This document provides a detailed overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a technical resource for researchers in natural product chemistry, mycology, and drug discovery. While its biological activity has been qualitatively described, further quantitative studies are required to fully elucidate its potential.

Chemical Structure and Physicochemical Properties

This compound is characterized by a substituted cyclohexenetriol core linked to a hydroxy-dimethylbutenyl side chain. Its absolute stereochemistry has been determined through spectroscopic analysis and X-ray crystallography of related compounds.

Systematic Name: (1S,2R,4S)-5-((E)-3-hydroxy-3-methylbut-1-en-1-yl)-2-methylcyclohex-5-ene-1,2,4-triol

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 228.29 g/mol | --INVALID-LINK-- |

| SMILES | CC(C)(O)/C=C/C1=C--INVALID-LINK----INVALID-LINK--(O)C[C@@H]1O | |

| InChI Key | KLZSJMCXTDLPSF-DVKNGYBMSA-N | |

| Appearance | White amorphous solid | --INVALID-LINK-- |

Note: SMILES and InChI Key are standardized chemical identifiers that can be used with various chemical software platforms to generate 2D and 3D models of the molecule.

Biological Activity

This compound was first identified in a screening effort for natural products with activity against Plasmopara viticola, the causative agent of downy mildew in grapevines.

Antifungal Activity

Initial studies demonstrated that this compound, along with its congeners Acremine A, B, C, and D, inhibits the germination of P. viticola sporangia.[2] This suggests a potential role for these compounds in the chemical defense mechanisms of the host plant or the endophytic fungus. At the time of this writing, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for the antifungal activity of this compound have not been published in the peer-reviewed literature.

Cytotoxicity and Other Activities

There is currently no publicly available data on the cytotoxicity of this compound against mammalian cell lines or its effects on other biological targets. Further research is needed to explore the broader pharmacological profile of this molecule.

Experimental Protocols

Isolation and Characterization of this compound

The following is a summary of the experimental protocol for the isolation and characterization of this compound as described by Assante et al. (2005).

Workflow for the Isolation of this compound

Caption: Workflow for the isolation and structural elucidation of this compound.

-

Fungal Culture: The endophytic Acremonium sp. is cultured on a solid potato dextrose agar (PDA) medium.

-

Extraction: The fungal biomass and agar are extracted with ethyl acetate. The organic solvent is then evaporated to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual acremine compounds.

-

Structure Elucidation: The chemical structure of this compound is determined using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Total Synthesis

The first asymmetric total synthesis of this compound has been reported, providing a scalable route to the natural product. This synthesis allows for the production of sufficient quantities for further biological evaluation and the generation of synthetic analogs. The key steps involve an enantioselective dihydroxylation and a kinetic resolution via an asymmetric reduction.

Signaling Pathways

As of the latest literature review, there is no information available regarding the specific signaling pathways modulated by this compound. The molecular target and mechanism of action for its antifungal activity remain to be elucidated. Future research in this area could involve transcriptomic or proteomic studies on P. viticola treated with this compound to identify potential pathways affected.

Future Directions

The unique structure of this compound and its initial discovery as an antifungal agent present several avenues for future research:

-

Quantitative Biological Evaluation: Determination of MIC and IC50 values against a panel of fungal pathogens and plant-associated fungi is crucial to understand its potency and spectrum of activity.

-

Mechanism of Action Studies: Investigating the molecular target and signaling pathways affected by this compound will provide insights into its antifungal mechanism.

-

Cytotoxicity Profiling: Assessing the cytotoxic effects of this compound on various cancer and normal cell lines will be essential to evaluate its potential as a therapeutic lead.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis route enables the creation of analogs to explore the key structural features required for its biological activity.

Conclusion

This compound is an intriguing fungal metabolite with a well-defined chemical structure and demonstrated, albeit not yet quantified, antifungal activity. This technical guide consolidates the current knowledge on this compound, highlighting the foundational work that has been done and underscoring the significant opportunities that exist for further investigation into its biological properties and potential applications. The availability of a synthetic route will undoubtedly accelerate these research endeavors.

References

- 1. Acremines A-F, novel secondary metabolites produced by a strain of an endophytic Acremonium, isolated from sporangiophores of Plasmopara viticola in grapevine leaves [re.public.polimi.it]

- 2. Acremines A-F, novel secondary metabolites produced by an endophytic strain of Acremonium sp., isolated in grape leaves infected by Plasmopara viticola [fitforthem.unipa.it]

Acremine F: A Technical Guide to its Discovery, Isolation, and Characterization from Acremonium byssoides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Acremine F, a meroterpenoid natural product derived from the endophytic fungus Acremonium byssoides. The document details the original experimental protocols, presents key analytical data, and outlines the biosynthetic context of this secondary metabolite.

Executive Summary

In 2005, a team of researchers led by Torta and Assante reported the discovery of a new family of meroterpenoids, designated Acremines A through F, from an endophytic fungus.[1] The producing organism, Acremonium byssoides strain A20, was isolated from grapevine leaves that had been artificially inoculated with the downy mildew pathogen, Plasmopara viticola.[2] While several of the isolated acremines demonstrated antifungal activity against P. viticola, this compound was found to be biologically inactive in the reported assays.[1][3] This guide consolidates the available scientific literature to provide a comprehensive technical resource on this compound, focusing on the foundational methodologies of its discovery and characterization.

Discovery and Producing Organism

The discovery of this compound was a result of investigations into the secondary metabolism of endophytic fungi associated with grapevines (Vitis vinifera).

-

Organism: Acremonium byssoides strain A20.

-

Origin: The fungus was isolated as a residential endophyte from the leaves of the grapevine cultivar 'Inzolia' in a Sicilian vineyard. Notably, the host leaves were infected with Plasmopara viticola, and the Acremonium strain was found to parasitize its sporangiophores and sporangia.[4]

-

Significance: The discovery highlighted the potential of endophytic fungi, particularly those engaged in complex ecological interactions, as a source of novel secondary metabolites.

Experimental Protocols

The following sections detail the methodologies employed in the cultivation of Acremonium byssoides A20 and the subsequent isolation and identification of this compound. The protocols are based on the original discovery and subsequent related publications.

Fungal Cultivation

Acremonium byssoides A20 was cultured on a solid agar medium to promote the production of secondary metabolites. While the original 2005 publication refers generally to "agar cultures," subsequent work on other acremines from the same strain specifies two different media, one of which was used for the initial discovery.

Medium Composition: The fungus was cultivated on Corn-Step-Agar (CSA) for the production of Acremines A-F. In a later study focusing on Acremines H-N, a Malt-Peptone-Glucose (MPG) agar was used, demonstrating that medium composition influences the metabolic profile.

Cultivation Parameters:

-

Incubation Time: 3 weeks.

-

Culture Type: Static solid-phase fermentation in agar plates.

Extraction of Metabolites

A solvent extraction process was used to recover the crude mixture of secondary metabolites from the fungal culture.

Protocol:

-

The agar cultures of A. byssoides A20 were exhaustively extracted with Ethyl Acetate (EtOAc).

-

The resulting organic extracts were combined.

-

The solvent was removed under reduced pressure to yield a crude extract containing this compound and other related metabolites.

Isolation and Purification of this compound

The separation of individual compounds from the crude EtOAc extract was achieved through multiple chromatographic steps.

Methodology:

-

The crude extract was subjected to successive chromatographic fractionation and purification.

-

While the specific details of the chromatographic columns, stationary phases, and mobile phase gradients for the isolation of this compound are not fully detailed in the available literature, the process would have involved standard techniques such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve the final purification.

Structure Elucidation

The chemical structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques.

Methods Used:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were employed to establish the connectivity and relative stereochemistry of the molecule.

-

X-ray Analysis: Single-crystal X-ray crystallography was used on related acremines to confirm their structures and stereochemistry, which provided a solid basis for the structural assignment of this compound.

Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₂₁H₃₀O₄ | (inferred) |

| Compound Class | Meroterpenoid | |

| ¹H NMR | Specific chemical shifts and coupling constants determined from 1D and 2D spectra. | |

| ¹³C NMR | 21 distinct carbon signals corresponding to the molecular formula. | |

| HR-EIMS | Exact mass measurement consistent with the proposed molecular formula. | |

| Biological Activity | No significant inhibition of Plasmopara viticola sporangia germination. |

Note: Specific numerical values for NMR shifts and mass-to-charge ratios are detailed in the primary literature and are foundational for the definitive identification of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its position within the broader family of related metabolites.

References

Physical and chemical properties of Acremine F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine F is a meroterpenoid natural product isolated from fungi of the genus Acremonium. This document provides a detailed overview of its known physical and chemical properties, compiled from publicly available data. It includes a summary of its structural features, physicochemical characteristics, and a discussion of potential biological activities based on related compounds from the same genus. This guide also outlines generalized experimental protocols for the isolation, purification, and characterization of this compound, intended to serve as a foundational resource for researchers.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, playing a crucial role in drug discovery. The genus Acremonium is known for producing a wide array of bioactive metabolites, including terpenoids, polyketides, and peptides, which have demonstrated antimicrobial, cytotoxic, antitumor, and anti-inflammatory properties[1]. This compound, a member of the meroterpenoid family, represents an interesting scaffold for further investigation due to its unique structural features. This guide aims to consolidate the current knowledge on this compound and provide a practical framework for its scientific exploration.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This information is essential for its handling, formulation, and analytical characterization.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 863480-61-9[2] |

| Molecular Formula | C₁₂H₂₀O₄[2] |

| IUPAC Name | (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol[2] |

| Synonyms | Acremin F[2] |

| InChI | InChI=1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10-,12+/m0/s1 |

| InChIKey | KLZSJMCXTDLPSF-DVKNGYBMSA-N |

| SMILES | CC(C)(O)/C=C/C1=C--INVALID-LINK----INVALID-LINK--(O)C[C@H]1O |

Table 2: Physical and Chemical Data of this compound

| Property | Value |

| Molecular Weight | 228.3 g/mol |

| Appearance | Reported as a residue |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and structural elucidation of this compound. While a total synthesis of this compound has been published, the specific spectral data from this synthesis was not available in the supplementary information that could be accessed. The following sections outline the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons, the protons on the cyclohexene ring, the methyl groups, and the hydroxyl protons. The coupling constants between adjacent protons would be critical for determining the relative stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, corresponding to the alkene carbons, the carbons of the cyclohexene core (including those bearing hydroxyl groups), and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the sp³ and sp² C-H bonds.

-

C=C stretching: A peak around 1650 cm⁻¹ corresponding to the carbon-carbon double bonds.

-

C-O stretching: Bands in the region of 1000-1200 cm⁻¹ for the carbon-oxygen single bonds of the hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is predicted to show absorption maxima characteristic of a conjugated diene system within the cyclohexene ring and the enol side chain. The exact λmax would provide information about the extent of conjugation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₂H₂₀O₄ by providing an accurate mass measurement of the molecular ion [M+H]⁺ or other adducts. Fragmentation patterns observed in the MS/MS spectrum would offer valuable structural information.

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of this compound from a fungal source. These are based on standard methods for the study of fungal meroterpenoids.

Fungal Cultivation and Extraction

-

Cultivation: Acremonium sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice) under appropriate conditions of temperature and shaking for a period of several weeks to allow for the production of secondary metabolites.

-

Extraction: The fungal biomass and the culture broth are separated by filtration. The broth is extracted with an organic solvent such as ethyl acetate. The mycelial mat is also extracted with the same solvent. The organic extracts are then combined and concentrated under reduced pressure.

Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to yield several fractions.

-

Further Purification: Fractions containing this compound (identified by thin-layer chromatography, TLC) are further purified by repeated column chromatography on silica gel or Sephadex LH-20.

-

Final Purification: The final purification is typically achieved by high-performance liquid chromatography (HPLC), preferably using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a gradient of methanol and water or acetonitrile and water).

Characterization

-

Structure Elucidation: The purified this compound is subjected to a battery of spectroscopic analyses, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR, UV-Vis, and HRMS to confirm its structure.

-

Stereochemistry: The relative and absolute stereochemistry can be determined using techniques such as NOESY NMR experiments, X-ray crystallography (if suitable crystals can be obtained), or by comparison with synthetic standards.

Biological Activity

While there is no specific biological activity data reported for this compound, secondary metabolites from the genus Acremonium are known to possess a wide range of biological activities.

Potential Activities for Investigation:

-

Antimicrobial Activity: this compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Cytotoxic Activity: The compound could be tested against various cancer cell lines to assess its potential as an anticancer agent.

-

Anti-inflammatory Activity: this compound could be evaluated in cellular assays for its ability to inhibit inflammatory pathways, for example, by measuring the production of nitric oxide (NO) or pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Biological Activity Screening Cascade

This diagram outlines a hypothetical screening process to identify the biological activities of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine F is a meroterpenoid, a class of natural products synthesized from both terpenoid and polyketide biosynthetic pathways. These hybrid molecules exhibit a wide range of structural diversity and biological activities, making them a subject of significant interest in drug discovery and development. This compound and its related analogs are characterized by a substituted cyclohexene core linked to a prenyl unit. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the producing organisms, isolation yields, experimental protocols for their extraction and characterization, and a putative biosynthetic pathway.

Natural Sources of this compound and Related Meroterpenoids

The primary natural sources of this compound and its analogs are fungi belonging to the genus Acremonium. These fungi are known producers of a diverse array of bioactive secondary metabolites. Specific species that have been identified as producers of acremines are detailed below.

Fungal Producers

-

Acremonium byssoides (Strain A20): An endophytic fungus isolated from the sporangiophores of grapevine leaves (Vitis vinifera) infected with Plasmopara viticola. This strain was the first reported source of Acremines A-F[1][2].

-

Acremonium persicinum: This species, isolated from a marine sponge of the genus Anomoianthella, has also been shown to produce this compound along with a variety of other novel acremine derivatives[3][4][5].

Data Presentation: Isolation and Yield of this compound

Quantitative data on the isolation of this compound from its natural fungal sources is crucial for assessing the feasibility of natural product extraction for research and development purposes. The following table summarizes the available data on the yield of this compound from published studies.

| Fungal Strain | Source of Isolation | Fermentation Substrate | Extraction Solvent | Yield of this compound (mg/L) | Reference |

| Acremonium byssoides A20 | Endophyte from Vitis vinifera | Potato Dextrose Agar (PDA) | Ethyl Acetate | Data not explicitly quantified in initial isolation paper | Assante, G., et al. (2005) |

| Acremonium persicinum | Marine Sponge (Anomoianthella rubra) | Malt Extract Broth | Ethyl Acetate | 2.1 mg from a 4 L culture (0.525 mg/L) | Rukachaisirikul, V., et al. (2013) |

Note: The yield of this compound from the initial discovery in A. byssoides A20 was not quantitatively reported in the foundational paper. Further studies would be required to optimize culture conditions and quantify the production from this strain.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the further investigation of these compounds. The following protocols are based on the procedures described in the cited literature for the isolation and characterization of this compound.

Fungal Cultivation and Extraction

1. Cultivation of Acremonium byssoides A20:

-

The endophytic fungus Acremonium byssoides strain A20 is cultured on Potato Dextrose Agar (PDA) plates.

-

Plates are incubated at 24°C for 20 days in the dark.

2. Cultivation of Acremonium persicinum:

-

The marine-derived fungus Acremonium persicinum is grown in a liquid medium.

-

The medium consists of malt extract (1.7%) and artificial seawater.

-

The fungus is cultured in stationary flasks at room temperature for 4 weeks.

3. Extraction of Meroterpenoids:

-

The fungal biomass and agar medium (for A. byssoides) or the culture broth and mycelium (for A. persicinum) are collected.

-

The collected material is exhaustively extracted with ethyl acetate.

-

The organic solvent is evaporated under reduced pressure to yield a crude extract.

Purification and Characterization

1. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds of interest are pooled and further purified by High-Performance Liquid Chromatography (HPLC), often using a C18 reverse-phase column with a mobile phase such as methanol/water or acetonitrile/water.

2. Structure Elucidation:

-

The purified compounds are characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments are performed to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to confirm the absolute stereochemistry.

-

Mandatory Visualization

Experimental Workflow for this compound Isolation

References

- 1. Synthesis of acremines A, B and F and studies on the bisacremines [beilstein-journals.org]

- 2. Synthesis of acremines A, B and F and studies on the bisacremines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary metabolites of the sponge-derived fungus Acremonium persicinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

Acremine F: A Technical Review of a Fungal Meroterpenoid

For Immediate Release

Acremine F is a fungal metabolite belonging to the meroterpenoid class of natural products. First isolated from an endophytic strain of Acremonium sp. found in grapevine leaves infected with the downy mildew pathogen, Plasmopara viticola, this compound is part of a larger family of related compounds known as acremines. While research into this specific molecule is nascent, this technical guide synthesizes the available literature, focusing on its origin, chemical properties, and the biological activities of its closest analogues.

Chemical and Physical Properties

This compound is a structurally defined molecule with the chemical formula C12H20O4 and a molecular weight of 228.3 g/mol . Its chemical structure has been elucidated through nuclear magnetic resonance (NMR) experiments and X-ray analysis.

| Property | Value |

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.3 g/mol |

| CAS Number | 863480-61-9 |

| Class | Meroterpenoid |

| Origin | Endophytic Acremonium sp. |

Biological Activity and Potential Applications

The primary biological activity associated with the acremine family is the inhibition of sporangia germination of Plasmopara viticola, the oomycete responsible for grapevine downy mildew. This finding suggests a potential role for these compounds in agriculture as natural antifungal agents.

Quantitative Data on Antifungal Activity

In the initial study by Assante et al. (2005), Acremines A, B, C, and D demonstrated inhibitory effects on the germination of P. viticola sporangia.[1] However, specific quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, were not provided in the available literature. The study focused on the activity of Acremines A-D, and the specific contribution of this compound to the observed antifungal effect remains to be quantified.

| Compound | Target Organism | Activity | Quantitative Data |

| Acremines A-D | Plasmopara viticola | Inhibition of sporangia germination | Not available in cited literature |

| This compound | Plasmopara viticola | Not explicitly stated in cited literature | Not Available |

Experimental Protocols

Inhibition of Plasmopara viticola Sporangia Germination

While the precise, step-by-step protocol used to test this compound is not detailed in the available literature, a general methodology for such an assay can be described based on standard practices in plant pathology.

Objective: To determine the effect of this compound on the germination of Plasmopara viticola sporangia.

General Procedure:

-

Preparation of Spore Suspension: Sporangia of P. viticola are collected from infected grapevine leaves and suspended in sterile distilled water or a suitable buffer to a standardized concentration.

-

Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted to various concentrations in sterile water. Control solutions containing the solvent alone are also prepared.

-

Incubation: Aliquots of the spore suspension are mixed with the different concentrations of this compound and control solutions on a microscope slide or in a multi-well plate.

-

Germination Assessment: The slides or plates are incubated under conditions of optimal temperature and humidity to promote sporangia germination. After a set incubation period (typically several hours), the percentage of germinated sporangia is determined by microscopic observation. A sporangium is considered germinated if a germ tube is visible.

-

Data Analysis: The percentage of germination inhibition is calculated for each concentration of this compound relative to the solvent control.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the mechanism of action by which acremines inhibit sporangia germination. It is unknown whether they disrupt the fungal cell membrane, interfere with metabolic pathways, or affect specific signaling cascades involved in the germination process. Consequently, no signaling pathways associated with this compound's biological activity can be depicted at this time.

Synthesis and Chemical Relationships

This compound serves as a biogenetic precursor to Acremines A and B, which also exhibit antifungal properties. The total synthesis of this compound has been successfully achieved, providing a potential route for producing this and related compounds for further study.

Below is a logical diagram illustrating the relationship between the Acremine compounds as described in the literature.

References

A Technical Guide to the Biological Activity Screening of a Novel Compound: A Hypothetical Case Study of Acremine F

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for a compound designated "Acremine F" is not publicly available. Therefore, this document serves as an in-depth technical guide and whitepaper outlining a comprehensive strategy for the biological activity screening of a novel, hypothetical natural product, herein referred to as this compound. The methodologies, data presentation, and pathway analyses described represent a standard, best-practice approach in the field of drug discovery.

Introduction to Biological Activity Screening

The discovery of novel therapeutic agents often begins with the screening of natural products or synthetic compounds to identify initial "hits" with desired biological effects.[1] This process, known as biological activity screening, is a critical first step in the drug development pipeline. A typical screening cascade involves a series of assays, starting with broad, high-throughput screens to identify any activity, followed by more specific secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.[1][2]

A Generalized Screening Workflow

The initial approach to screening a novel compound like this compound would follow a logical progression from broad, high-throughput assays to more focused, mechanism-of-action studies. This tiered approach ensures efficient use of resources and a systematic evaluation of the compound's potential.

Caption: A generalized workflow for the biological activity screening of a novel compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are representative protocols for key stages of the screening process.

Primary Screening: Cytotoxicity Assay (MTT Assay)

A common initial screen for novel compounds is to assess their general cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Secondary Screening: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

If initial screens suggest potential anti-inflammatory activity, a nitric oxide (NO) inhibition assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be performed.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite (a stable product of NO) and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation

Quantitative data from screening assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Profile of this compound against a Panel of Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 25.7 ± 3.1 |

| MCF-7 | Breast Cancer | 8.9 ± 0.9 |

| HepG2 | Liver Cancer | > 100 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) |

| Nitric Oxide Inhibition | RAW 264.7 | LPS | Nitrite Production | 12.5 ± 2.3 |

| TNF-α Inhibition | THP-1 | LPS | TNF-α Secretion (ELISA) | 18.1 ± 1.5 |

Visualization of Signaling Pathways and Workflows

Once a confirmed hit with a desirable biological activity is identified, the next critical step is to elucidate its mechanism of action. This often involves investigating the compound's effect on key cellular signaling pathways.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on anti-inflammatory activity, a plausible hypothesis is that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The process of screening a novel compound for biological activity is a systematic and multi-faceted endeavor. While specific data for this compound is not yet available, this guide provides a robust framework for its evaluation, or that of any novel compound. By employing a tiered screening approach, utilizing detailed experimental protocols, ensuring clear data presentation, and investigating underlying molecular mechanisms, researchers can effectively assess the therapeutic potential of new chemical entities.

References

An In-depth Technical Guide to the Secondary Metabolites of Acremonium persicinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremonium persicinum, a filamentous fungus frequently isolated from marine and terrestrial environments, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. This technical guide provides a comprehensive overview of the major classes of compounds produced by this fungus, with a particular focus on cyclopeptides and meroterpenoids. It details the experimental protocols for the fermentation, isolation, structure elucidation, and biological evaluation of these metabolites. Quantitative data on their bioactivities are summarized in structured tables for comparative analysis. Furthermore, this guide presents visualizations of key experimental workflows and biosynthetic pathways using Graphviz to facilitate a deeper understanding of the scientific processes and molecular logic involved in the study of Acremonium persicinum's secondary metabolism. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The genus Acremonium is well-documented for its capacity to produce a wide array of secondary metabolites with significant pharmacological potential.[1] Among the species of this genus, Acremonium persicinum has garnered considerable attention for its production of unique bioactive compounds, including novel cyclopeptides and meroterpenoids.[2][3] These natural products have demonstrated a range of biological activities, such as antifungal, antiviral, and cytotoxic effects, making them promising candidates for drug development.[4][5] This guide offers a technical deep-dive into the secondary metabolites of A. persicinum, consolidating current knowledge and providing detailed methodologies for their study.

Major Classes of Secondary Metabolites

Acremonium persicinum produces a rich diversity of secondary metabolites, which can be broadly categorized into two main classes: cyclopeptides and meroterpenoids.

Cyclopeptides: Siderophores and Peptolides

A significant portion of the secondary metabolites isolated from A. persicinum are cyclopeptides, which often exhibit siderophoric properties. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. The hydroxamate-based peptidyl siderophores are a major type found in fungi.

-

Acremonpeptides: This series of cyclohexapeptides, including acremonpeptides A-F, are characterized by the presence of N⁵-hydroxy-N⁵-acetyl-L-ornithine residues, which are responsible for their metal-chelating abilities. They have been isolated as complexes with aluminum (Al³⁺), iron (Fe³⁺), and gallium (Ga³⁺) ions. Some of these compounds, particularly the Al(III) and Ga(III) complexes of acremonpeptides E and F, have shown potent in vitro antifungal activity against pathogenic fungi like Aspergillus fumigatus and Aspergillus niger. Certain acremonpeptides have also displayed moderate antiviral activity against Herpes Simplex Virus 1 (HSV-1).

-

Aselacins: Aselacins are cyclic pentapeptolides that have also been isolated from A. persicinum.

-

Cordyheptapeptides: From the marine-derived strain A. persicinum SCSIO 115, new cycloheptapeptides, cordyheptapeptides C–E, have been isolated and shown to possess cytotoxic activities against various tumor cell lines.

The antifungal mechanism of some of these siderophores is proposed to be a "Trojan horse" strategy, where the fungal pathogen recognizes the siderophore as a vehicle for iron uptake, but the chelated metal ion (like aluminum or gallium) or the molecule itself proves to be toxic upon internalization.

Meroterpenoids: Acremines

Meroterpenoids are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. Acremonium persicinum has been found to produce a series of these compounds known as acremines. Numerous acremine analogues have been isolated and characterized, including acremines A, F, H, N, O, P, Q, and R, as well as chlorinated derivatives like 5-chloroacremine A and H. The structural elucidation of these complex molecules has been a significant focus of research, often requiring advanced spectroscopic and crystallographic techniques.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of selected secondary metabolites from Acremonium persicinum.

Table 1: Antifungal Activity of Acremonium persicinum Cyclopeptides

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Al(III)-acremonpeptide E | Aspergillus fumigatus | 1 | |

| Al(III)-acremonpeptide E | Aspergillus niger | 1 | |

| Ga(III)-acremonpeptide E | Aspergillus fumigatus | 1 | |

| Ga(III)-acremonpeptide E | Aspergillus niger | 1 | |

| Al(III)-acremonpeptide F | Aspergillus fumigatus | 1 | |

| Al(III)-acremonpeptide F | Aspergillus niger | 1 | |

| Ga(III)-acremonpeptide F | Aspergillus fumigatus | 1 | |

| Ga(III)-acremonpeptide F | Aspergillus niger | 1 | |

| Amphotericin B (Control) | Aspergillus fumigatus | 1 | |

| Amphotericin B (Control) | Aspergillus niger | 1 |

Table 2: Antiviral Activity of Acremonium persicinum Cyclopeptides

| Compound | Virus | EC₅₀ (µM) | Reference |

| Acremonpeptide A | HSV-1 | 16 | |

| Acremonpeptide B | HSV-1 | 8.7 | |

| Al(III)-acremonpeptide D | HSV-1 | 14 |

Table 3: Cytotoxic Activity of Acremonium persicinum Cycloheptapeptides

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cordyheptapeptide C | SF-268 | 2.5 | |

| Cordyheptapeptide C | MCF-7 | 3.7 | |

| Cordyheptapeptide C | NCI-H460 | 3.0 | |

| Cordyheptapeptide E | SF-268 | 10.5 | |

| Cordyheptapeptide E | MCF-7 | 12.1 | |

| Cordyheptapeptide E | NCI-H460 | 11.8 |

Experimental Protocols

This section provides a detailed description of the methodologies employed in the study of Acremonium persicinum secondary metabolites, compiled from various research publications.

Fungal Strain and Fermentation

-

Isolation of Fungal Strain: The Acremonium persicinum strains are often isolated from marine organisms, such as sponges, or from soil samples. For instance, strain F10 was isolated from the inner tissue of the marine sponge Phakellia fusca. Soil-derived strains can be isolated using a serial dilution plating method on media like Potato Dextrose Agar (PDA).

-

Culture and Fermentation:

-

Seed Culture: The fungus is typically grown on PDA for several days. Spores are then inoculated into a seed medium, such as Potato Dextrose Broth (PDB), and incubated on a rotary shaker.

-

Large-Scale Fermentation: For the production of secondary metabolites, large-scale fermentation is carried out. A common medium is autoclaved rice medium. The seed culture is inoculated into the rice medium and incubated under static conditions for an extended period (e.g., 30 days).

-

Extraction and Isolation of Metabolites

-

Extraction: The fermented rice medium and mycelia are extracted with an organic solvent, typically methanol (MeOH). The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatographic Purification: The resulting fractions are subjected to a series of chromatographic techniques for the purification of individual compounds. This multi-step process often includes:

-

Silica Gel Column Chromatography: For initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) are used for final purification of the compounds.

-

Structure Elucidation

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the planar structure of the isolated compounds.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.

-

-

Determination of Absolute Configuration:

-

Advanced Marfey's Method: This method is used to determine the absolute configuration of the amino acid residues in the cyclopeptides. It involves the acid hydrolysis of the peptide, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) and subsequent HPLC analysis.

-

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Biological Assays

-

Antifungal Susceptibility Testing (MIC Assay):

-

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

-

Fungal strains such as Aspergillus fumigatus and Aspergillus niger are used.

-

A defined culture medium is prepared, and a specific inoculum of fungal conidia is added to the wells of a 96-well microplate.

-

The test compounds are serially diluted in the wells.

-

The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth, often assessed using an indicator like resazurin.

-

-

Cytotoxicity Assay (MTT Assay):

-

The cytotoxic activity of the compounds is evaluated against various human cancer cell lines (e.g., A549, H466, H1688) and a normal cell line (e.g., MRC-5).

-

The assay is based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of secondary metabolites from Acremonium persicinum.

Caption: General workflow for studying A. persicinum secondary metabolites.

Biosynthesis of Ferrichrome-Type Siderophores

This diagram outlines the biosynthesis of ferrichrome-type siderophores in Acremonium persicinum, which is dependent on iron availability.

Caption: Iron-dependent biosynthesis of siderophores in A. persicinum.

Trojan Horse Mechanism of Siderophore-Mediated Antifungal Activity

The following diagram illustrates the conceptual "Trojan horse" mechanism by which certain siderophore complexes exert their antifungal effects.

Caption: Conceptual diagram of the "Trojan horse" mechanism.

Conclusion

Acremonium persicinum stands out as a valuable source of novel and bioactive secondary metabolites. The cyclopeptides and meroterpenoids produced by this fungus exhibit promising antifungal, antiviral, and cytotoxic properties, underscoring their potential as lead compounds in drug discovery programs. The detailed experimental protocols and workflows presented in this guide are intended to empower researchers to further explore the chemical and biological diversity of this fascinating fungus. Future research should continue to focus on the discovery of new metabolites from diverse strains of A. persicinum, the elucidation of their biosynthetic pathways, and a deeper investigation into their mechanisms of action to unlock their full therapeutic potential.

References

- 1. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Secondary metabolites of the sponge-derived fungus Acremonium persicinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopeptide Derivatives from the Sponge-Derived Fungus Acremonium persicinum F10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Cyclic Heptapeptides, Cordyheptapeptides CâE, from the Marine-Derived Fungus Acremonium persicinum SCSIO 115 and Their Cytotoxic Activities - Journal of Natural Products - Figshare [acs.figshare.com]

The Meroterpenoid Class of Compounds: A Technical Guide for Researchers

Introduction

Meroterpenoids are a class of natural products with a hybrid biosynthetic origin, derived in part from the terpenoid pathway and in part from other biosynthetic routes, most commonly the polyketide pathway.[1][2] This combination of distinct biosynthetic precursors gives rise to a vast and structurally diverse array of molecules, many of which possess significant biological activities.[2][3] Found in a wide range of organisms, including fungi, marine invertebrates, plants, and bacteria, meroterpenoids have garnered considerable interest in the scientific community, particularly in the fields of drug discovery and development.[4] Their complex and often unique chemical architectures, coupled with a broad spectrum of pharmacological properties such as cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities, make them a compelling subject for scientific investigation.

This technical guide provides an in-depth overview of the meroterpenoid class of compounds, intended for researchers, scientists, and drug development professionals. It covers their classification, biosynthesis, and diverse biological activities, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Classification and Structural Diversity

The structural diversity of meroterpenoids is a direct result of the varied combinations of their terpenoid and non-terpenoid precursors. The terpenoid component can be a hemiterpene (C5), monoterpene (C10), sesquiterpene (C15), diterpene (C20), or sesterterpene (C25), while the non-terpenoid portion is often a polyketide, but can also be derived from the shikimate or amino acid pathways.

A common classification system for meroterpenoids is based on the nature of the non-terpenoid moiety. For instance, fungal meroterpenoids are often categorized based on the polyketide starter unit, such as those derived from 3,5-dimethylorsellinic acid (DMOA). Another approach categorizes them based on the class of the terpenoid precursor.

Biosynthesis

The biosynthesis of meroterpenoids is a fascinating example of metabolic pathway convergence. A common biosynthetic strategy in fungi, for example, involves several key steps:

-

Synthesis of the Non-Terpenoid Moiety: This typically involves the action of a polyketide synthase (PKS) to produce an aromatic precursor like DMOA.

-

Prenylation: A prenyltransferase enzyme catalyzes the addition of a terpenoid precursor, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to the non-terpenoid core.

-

Cyclization: The linear prenyl chain undergoes a series of cyclization reactions, often initiated by an epoxidation followed by a protonation-initiated cascade, to form the characteristic polycyclic terpenoid scaffold.

-

Tailoring Reactions: A variety of tailoring enzymes, including oxidases, reductases, and transferases, then modify the core structure to generate the final diverse array of meroterpenoids.

Biological Activities and Quantitative Data

Meroterpenoids exhibit a wide range of biological activities, making them attractive candidates for drug discovery. The following tables summarize the quantitative data for some representative meroterpenoids, categorized by their primary biological effect.

Table 1: Cytotoxic Activity of Meroterpenoids

| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |

| Isopenicin A | Penicillium sp. sh18 | SW620 | 9.80 | |

| Chevalone B | Aspergillus sp. | NCI-H187 | 3.9 µg/mL | |

| Antroquinonol A | Antrodia cinnamomea | Lung Cancer Cells | 13.5 ± 0.2 | |

| Antroquinonol A | Antrodia cinnamomea | Prostate Cancer Cells | 5.7 ± 0.2 | |

| Phomeroid A | Phomopsis tersa FS441 | SF-268 | 2.5 | |

| Phomeroid B | Phomopsis tersa FS441 | HepG-2 | 4.8 | |

| Tropolactone A | Aspergillus sp. | HCT-116 | 13.2 µg/mL | |

| Tropolactone B | Aspergillus sp. | HCT-116 | 10.9 µg/mL | |

| Tropolactone C | Aspergillus sp. | HCT-116 | 13.9 µg/mL | |

| Aspergienyne O | Aspergillus sp. GXNU-Y85 | HeLa | >50 | |

| Aspergienyne P | Aspergillus sp. GXNU-Y85 | A549 | >50 | |

| Clavilactone M | Clitocybe clavipes | HeLa | 22.8 | |

| Clavilactone N | Clitocybe clavipes | HeLa | 19.7 | |

| Clavilactone G | Clitocybe clavipes | SGC-7901 | 14.5 | |

| Usneoidone Z | Cystoseira usneoides | HT-29 | 8.81 µg/mL | |

| 6-cis-amentadione-1′-methyl ether | Cystoseira usneoides | HT-29 | 7.83 µg/mL |

Table 2: Anti-inflammatory Activity of Meroterpenoids

| Compound | Source Organism | Assay | IC50 (µM) | Reference |

| Merosesquiterpene 61 | Alternaria sp. JJY-32 | NF-κB Inhibition | 52 | |

| Merosesquiterpene 62 | Alternaria sp. JJY-32 | NF-κB Inhibition | 76 | |

| Merosesquiterpene 63 | Alternaria sp. JJY-32 | NF-κB Inhibition | 75 | |

| Merosesquiterpene 64 | Alternaria sp. JJY-32 | NF-κB Inhibition | 50 | |

| Merosesquiterpene 65 | Alternaria sp. JJY-32 | NF-κB Inhibition | 39 | |

| Chizhiene A | Ganoderma lucidum | iNOS inhibition | - | |

| Chizhiene C | Ganoderma lucidum | iNOS inhibition | - | |

| (S)-(+)-carvone | Mentha spicata | NO production | 2.3 |

Table 3: Enzyme Inhibitory Activity of Meroterpenoids

| Compound | Source Organism | Enzyme | IC50 (µM) | Reference |

| Asperterpene A | Aspergillus sp. | BACE-1 | 0.078 | |

| Halomon | Portieria hornemannii | DNA methyltransferase-1 | 1.25 | |

| Clavilactone D | Clitocybe clavipes | EGFR Tyrosine Kinase | 5.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of meroterpenoids.

Isolation and Purification of Fungal Meroterpenoids

This protocol outlines a general procedure for the isolation and purification of meroterpenoids from a fungal culture.

-

Fungal Cultivation:

-

Inoculate the desired fungal strain onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth).

-

Incubate the culture under appropriate conditions (e.g., 25-28°C, static or shaking) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

-

-

Extraction:

-

If using a solid culture, dice the agar and mycelium and extract exhaustively with an organic solvent such as ethyl acetate or methanol at room temperature.

-

If using a liquid culture, separate the mycelium from the broth by filtration. Extract the mycelium as described for the solid culture. Extract the culture filtrate separately with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Separation:

-

Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

-

Adsorb the extract onto a solid support (e.g., silica gel or Celite).

-

Pack a VLC column with silica gel and load the adsorbed extract onto the top.

-

Elute the column with a stepwise gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

-

-

Further Purification (e.g., Column Chromatography):

-

Subject the fractions of interest to further column chromatography on silica gel, Sephadex LH-20, or C18 reversed-phase silica gel.

-

Use isocratic or gradient elution with appropriate solvent systems, guided by TLC analysis.

-

-

Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

Perform final purification of the isolated compounds using preparative or semi-preparative HPLC on a suitable column (e.g., C18 or phenyl-hexyl).

-

Use an appropriate mobile phase (e.g., methanol-water or acetonitrile-water gradients) and monitor the elution profile with a UV or diode array detector.

-

Collect the peaks corresponding to the pure compounds and evaporate the solvent.

-

-

Structure Elucidation of Meroterpenoids

The structure of a purified meroterpenoid is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum (HR-ESI-MS) to determine the accurate mass and molecular formula of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the substructures of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a series of 1D and 2D NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR:

-

¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

-

-

Other Spectroscopic and Analytical Techniques:

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.

-

Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral molecules by comparing experimental and calculated CD spectra.

-

X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous determination of the complete 3D structure, including absolute stereochemistry.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test meroterpenoid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro enzyme inhibition assay. The specific enzyme, substrate, and detection method will vary depending on the target.

-

Reagent Preparation:

-

Prepare a buffer solution at the optimal pH for the enzyme activity.

-

Prepare stock solutions of the enzyme, substrate, and the test meroterpenoid inhibitor in the assay buffer or a suitable solvent like DMSO.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the assay buffer, the enzyme solution, and the test inhibitor at various concentrations. Include a control without the inhibitor (100% enzyme activity) and a blank without the enzyme.

-

Pre-incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Experimental Workflows

Meroterpenoids have been shown to modulate various cellular signaling pathways, contributing to their biological activities. This section provides diagrams of key pathways and a typical experimental workflow for meroterpenoid discovery.

Wnt Signaling Pathway Inhibition by Meroterpenoids

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryogenesis. Its aberrant activation is implicated in several cancers. Some meroterpenoids, such as isopenicin A, have been shown to inhibit this pathway.

Caption: Simplified Wnt signaling pathway and potential points of inhibition by meroterpenoids.

NF-κB Signaling Pathway Inhibition by Meroterpenoids

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is associated with various inflammatory diseases and cancers. Several terpenoids and meroterpenoids have been shown to inhibit NF-κB activation.

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by meroterpenoids.

Experimental Workflow for Meroterpenoid Discovery from Marine Fungi

The discovery of novel meroterpenoids often follows a systematic workflow, from sample collection to bioactivity testing.

Caption: A typical experimental workflow for the discovery of bioactive meroterpenoids from marine-derived fungi.

Conclusion

The meroterpenoids represent a vast and largely untapped reservoir of chemical diversity with immense potential for the discovery of new therapeutic agents. Their unique hybrid structures and broad spectrum of biological activities continue to inspire research in natural product chemistry, pharmacology, and synthetic biology. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the fascinating world of meroterpenoids and harnessing their potential for the benefit of human health. Future research in this area, aided by advancements in analytical techniques, genome mining, and synthetic methods, will undoubtedly uncover many more novel meroterpenoids with significant pharmacological properties.

References

- 1. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Acremine F Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine F is a secondary metabolite produced by endophytic Acremonium species. As the emergence of fungal resistance to existing antifungal agents continues to be a significant challenge in clinical practice, the exploration of novel antifungal compounds is of paramount importance. This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound against various fungal isolates, particularly focusing on species of the genus Acremonium. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the susceptibility testing of filamentous fungi.[1][2]

These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals engaged in the evaluation of new antifungal candidates. Adherence to standardized methods is crucial for generating reproducible and comparable data.

Data Presentation

Quantitative data from antifungal susceptibility testing, such as Minimum Inhibitory Concentrations (MICs), should be summarized for clear interpretation and comparison. Below are template tables for organizing experimental results.

Table 1: In Vitro Activity of this compound Against Various Fungal Isolates

| Fungal Species | Strain ID | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator Drug MIC Range (µg/mL) | Comparator Drug MIC₅₀ (µg/mL) | Comparator Drug MIC₉₀ (µg/mL) |

| Acremonium strictum | ||||||||

| Acremonium kiliense | ||||||||

| Candida albicans | ATCC 90028 | QC | ||||||

| Aspergillus fumigatus | ATCC 204305 | QC | ||||||

| [Test Species 1] | ||||||||

| [Test Species 2] |

MIC₅₀: The concentration at which 50% of the isolates are inhibited. MIC₉₀: The concentration at which 90% of the isolates are inhibited. QC: Quality Control strain.

Table 2: Quality Control (QC) Reference Ranges for Antifungal Susceptibility Testing

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | Within Range (Yes/No) |

| Candida parapsilosis ATCC 22019 | Amphotericin B | |||

| Fluconazole | ||||

| Aspergillus fumigatus ATCC MYA-3627 | Voriconazole | |||

| Amphotericin B |

Experimental Protocols

The following is a detailed methodology for determining the MIC of this compound using the broth microdilution method, adapted from the CLSI M38 standard.[1][3]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound against Filamentous Fungi

1. Materials

-

This compound (stock solution of known concentration)

-

Fungal isolates to be tested

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus fumigatus ATCC MYA-3627)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sterile 96-well microtiter plates

-

Sterile distilled water

-

Sterile saline (0.85%) with 0.05% Tween 20

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Incubator (35°C)

-

Vortex mixer

-

Micropipettes and sterile tips

2. Preparation of Antifungal Agent

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the test wells should not exceed 1% and should not affect fungal growth.

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve concentrations that are twice the desired final concentrations.

3. Inoculum Preparation

-

Grow the fungal isolates on potato dextrose agar (PDA) slants at 35°C until adequate sporulation is observed (typically 2-5 days).[4]

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

-

Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL by diluting with RPMI-1640 medium. Verify the concentration using a spectrophotometer (reading at 530 nm) and/or a hemocytometer. This will be the final inoculum suspension.

4. Microdilution Plate Preparation and Inoculation

-

Dispense 100 µL of the twofold diluted this compound solutions into the wells of a 96-well microtiter plate.

-

Include a growth control well (100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium) on each plate.

-

Add 100 µL of the final inoculum suspension to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the drug concentration to the desired final test concentration.

5. Incubation

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C.

-

Examine the plates for growth after 24, 48, and 72 hours. The optimal incubation time may vary depending on the fungal species being tested. For Acremonium species, incubation for 72 hours is often required.

6. Reading and Interpretation of Results

-

The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.

-

For some antifungal agents, a significant reduction in growth (e.g., 50% or 90%) compared to the growth control is used as the endpoint. For a novel compound like this compound, the endpoint should be clearly defined and consistently applied.

-

The results for the QC strains must fall within the established acceptable ranges for the test to be considered valid.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathways

Currently, there is no publicly available information on the specific signaling pathways affected by this compound. As research progresses and the mechanism of action is elucidated, a diagram illustrating the affected pathways can be generated. A hypothetical example of a signaling pathway diagram is provided below for illustrative purposes, showing how such a diagram could be constructed once the necessary data is available.

Caption: Hypothetical Signaling Pathway for this compound Action.

References

- 1. Characterization of Endophytic Fungi, Acremonium sp., from Lilium davidii and Analysis of Its Antifungal and Plant Growth-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. PTP1B Inhibitory Secondary Metabolites from an Antarctic Fungal Strain Acremonium sp. SF-7394 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Determining the Minimum Inhibitory Concentration (MIC) of Acremine F against Candida albicans

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Acremine F is a novel investigational compound with potential antifungal properties. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans using the standardized broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation

Table 1: Hypothetical MIC Values of this compound and Control Antifungals against Candida albicans

| Compound | C. albicans Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| This compound | ATCC 90028 | 0.5 | 1 | 0.125 - 2 |

| This compound | Clinical Isolate 1 | 1 | 2 | 0.25 - 4 |

| This compound | Clinical Isolate 2 (Fluconazole-Resistant) | 0.5 | 1 | 0.125 - 2 |

| Fluconazole | ATCC 90028 | 0.25 | 0.5 | 0.125 - 1 |

| Fluconazole | Clinical Isolate 1 | 0.5 | 1 | 0.25 - 2 |

| Fluconazole | Clinical Isolate 2 (Fluconazole-Resistant) | 128 | 256 | 64 - >256 |

| Caspofungin | ATCC 90028 | 0.125 | 0.25 | 0.06 - 0.5 |

| Caspofungin | Clinical Isolate 1 | 0.125 | 0.25 | 0.06 - 0.5 |

| Caspofungin | Clinical Isolate 2 (Fluconazole-Resistant) | 0.125 | 0.25 | 0.06 - 0.5 |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

Materials:

-

This compound

-

Candida albicans strains (e.g., ATCC 90028 and clinical isolates)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader (optional, for quantitative reading)

-

Incubator (35°C)

-

Sterile saline (0.85%)

-

Vortex mixer

-

Micropipettes and sterile tips

-

Control antifungal agents (e.g., Fluconazole, Caspofungin)

Procedure:

-

Preparation of Antifungal Stock Solution:

-

Dissolve this compound in DMSO to a stock concentration of 1280 µg/mL.

-

-

Preparation of Inoculum:

-

Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-